N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide
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Overview
Description
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenesulfonamide group substituted by a triazinylcarbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide typically involves the reaction of 1,3,5-triazine derivatives with benzenesulfonamide. One common method is the nucleophilic substitution reaction where the chloride ion of a triazine derivative is replaced with benzenesulfonamide in the presence of a base such as sodium carbonate . The reaction is often carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . The process involves the use of a multimode reactor, which allows for efficient heating and mixing of reactants.
Chemical Reactions Analysis
Types of Reactions
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate as a base and solvents like dioxane and water.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted triazine derivatives, depending on the nucleophile used .
Scientific Research Applications
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, as a herbicide, it inhibits acetolactate synthetase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants . In medical applications, it inhibits carbonic anhydrases, which play roles in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tritosulfuron: A sulfonylurea herbicide with a similar structure, used for weed control.
1,3,5-Triazine Derivatives: Various derivatives of 1,3,5-triazine have been studied for their antimicrobial and anticancer properties.
Uniqueness
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is unique due to its dual functionality as both a triazine and a sulfonamide. This allows it to interact with a wide range of biological targets, making it versatile for various applications in research and industry.
Biological Activity
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H9N5O3S and is characterized by the presence of a triazine ring linked to a benzenesulfonamide moiety. This unique structure contributes to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, a study reported the synthesis of several benzenesulfonamide derivatives that showed significant cytotoxic effects against various cancer cell lines under hypoxic conditions. Notably, the compound exhibited IC50 values of 3.99 ± 0.21 µM against MDA-MB-468 (breast cancer) and 4.51 ± 0.24 µM against CCRF-CM (leukemia) cell lines .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
12d | MDA-MB-468 | 3.99 ± 0.21 |
12d | CCRF-CM | 4.51 ± 0.24 |
Other | Various | Varies |
The mechanism of action involves cell cycle arrest in the G0-G1 and S phases and induction of apoptosis as indicated by increased levels of cleaved caspases 3 and 9 .
Enzyme Inhibition
The compound also demonstrates significant inhibition of human carbonic anhydrase (hCA), particularly hCA IX, which is associated with tumor progression. A predictive study utilizing artificial neural networks indicated that structural modifications in triazine-based sulfonamides could enhance their inhibitory activity against hCA II and hCA IX .
Table 2: Inhibition Potency Against Human Carbonic Anhydrase
Compound | Enzyme Target | Inhibition Activity |
---|---|---|
A | hCA II | Moderate |
B | hCA IX | High |
Case Studies
- Study on Breast Cancer : A specific derivative (12d) was tested for its anticancer properties against breast cancer cell lines and showed promising results in reducing cell viability and inducing apoptosis .
- Enzyme Selectivity : Another study highlighted the selectivity of certain derivatives for hCA IX over hCA II, suggesting potential for targeted cancer therapies that minimize side effects associated with broader enzyme inhibition .
Properties
CAS No. |
122252-37-3 |
---|---|
Molecular Formula |
C10H9N5O3S |
Molecular Weight |
279.28 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C10H9N5O3S/c16-10(14-9-12-6-11-7-13-9)15-19(17,18)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14,15,16) |
InChI Key |
VYNVBYXEUNPOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=NC=N2 |
Origin of Product |
United States |
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